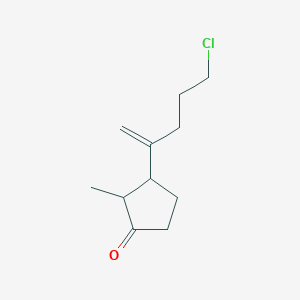
3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one is an organic compound with the molecular formula C12H19ClO It is a chlorinated derivative of cyclopentanone, featuring a chloropentene side chain and a methyl group attached to the cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one typically involves the chlorination of a suitable precursor, followed by cyclization and functional group modifications. One common method involves the reaction of 5-chloropent-1-ene with 2-methylcyclopentanone under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-(5-Chloropent-1-en-2-yl)-3-methylcyclohexan-1-one: A structurally similar compound with a cyclohexanone ring instead of a cyclopentanone ring.
2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another related compound with a dioxaborolane ring.
Uniqueness
3-(5-Chloropent-1-en-2-yl)-2-methylcyclopentan-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
92490-61-4 |
|---|---|
分子式 |
C11H17ClO |
分子量 |
200.70 g/mol |
IUPAC名 |
3-(5-chloropent-1-en-2-yl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C11H17ClO/c1-8(4-3-7-12)10-5-6-11(13)9(10)2/h9-10H,1,3-7H2,2H3 |
InChIキー |
FBMMLYLPIYBOAY-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCC1=O)C(=C)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















